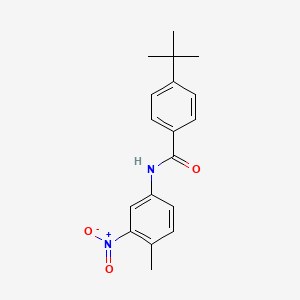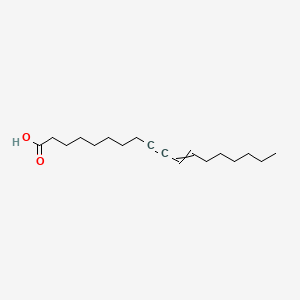
11-Octadecen-9-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Octadecen-9-ynoic acid is a natural product found in Santalum spicatum and Jodina rhombifolia with data available.
Applications De Recherche Scientifique
Chemical Derivatives and Applications
- 11-Octadecen-9-ynoic acid, derived from Sandalwood seed oil, can be epoxidized and further processed to produce various chemical derivatives with potential applications in different fields. These derivatives include anti- and syn-fluorohydrin, chloro-keto acetylene, and fluoro-allenic and chloro-allenic C(18) fatty esters, as confirmed by spectrometric and spectroscopic techniques (Lie Ken Jie et al., 2003).
Application in Coatings
- Partially or fully biosourced (co)polyamides have been synthesized using this compound and related compounds. These polymers exhibit low glass transition and melting temperatures and can be used as bio-based UV powder coatings for heat-sensitive substrates (Rejaibi et al., 2015).
Novel Azido Fatty Acid Ester Derivatives
- Methyl octadec-11Z-en-9-ynoate, a derivative of this compound, can be used to produce various azido fatty acid ester derivatives, expanding its potential applications in organic synthesis and materials science (Lie Ken Jie & Alam, 2001).
Flavor and Aroma Contribution
- This compound and its derivatives contribute significantly to the flavor and aroma profiles of certain foods. They are identified in chanterelles and have taste-modulating properties, suggesting their potential use in the food industry (Mittermeier et al., 2018).
Anti-Trypanosomal Effects
- Compounds derived from this compound show potential anti-Trypanosoma cruzi effects. They might be valuable in developing new treatments for diseases like Chagas disease (Londero et al., 2018).
Propriétés
Formule moléculaire |
C18H30O2 |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
octadec-11-en-9-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20) |
Clé InChI |
VENIIVIRETXKSV-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCC=CC#CCCCCCCCC(=O)O |
Synonymes |
11-octadecen-9-ynoic acid santalbic acid ximenynic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



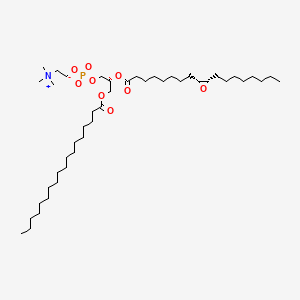

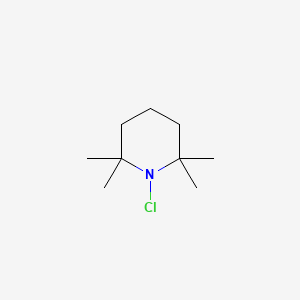
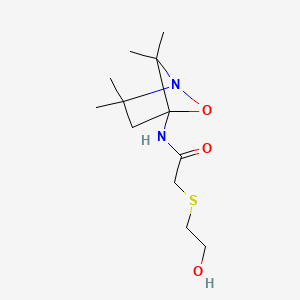


![2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)
![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)
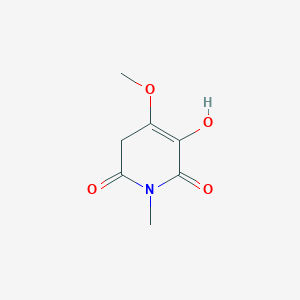
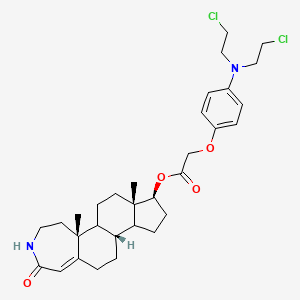
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1207707.png)
